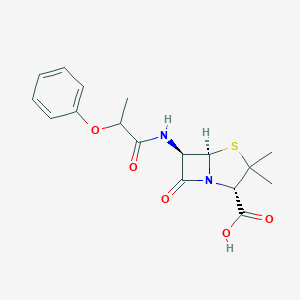
Pheneticillin
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Pheneticillin wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Kondensation von 6-Aminopenicillansäure mit Phenoxypropionsäure umfassen . Die Reaktion findet typischerweise unter kontrollierten Bedingungen statt, um die Bildung des gewünschten Produkts zu gewährleisten. Der Prozess beinhaltet die Verwendung von Lösungsmitteln und Katalysatoren, um die Reaktion zu erleichtern und hohe Ausbeuten zu erzielen.
Industrielle Produktionsmethoden
In industriellen Umgebungen wird this compound unter Verwendung großtechnischer Fermentationsprozesse gefolgt von chemischer Modifikation hergestellt. Der Fermentationsprozess beinhaltet die Kultivierung von Penicillium chrysogenum, das 6-Aminopenicillansäure produziert. Dieser Zwischenstoff wird dann chemisch modifiziert, um den Phenoxypropionsäureanteil einzuführen, was zur Bildung von this compound führt .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt mehreren Arten von chemischen Reaktionen, darunter:
Oxidation und Reduktion: This compound kann Oxidations- und Reduktionsreaktionen eingehen, obwohl diese in seiner typischen Anwendung weniger verbreitet sind.
Substitution: Die Phenoxygruppe in this compound kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Gängige Reagenzien und Bedingungen
Hydrolyse: Wasser und Beta-Lactamase-Enzyme werden üblicherweise zur Hydrolyse von this compound verwendet.
Oxidation und Reduktion: Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Verschiedene Nucleophile können verwendet werden, um die Phenoxygruppe zu substituieren.
Hauptprodukte, die gebildet werden
Hydrolyse: Das Hauptprodukt der Hydrolyse ist Penicillinsäure.
Oxidation und Reduktion: Diese Reaktionen können verschiedene oxidierte oder reduzierte Formen von this compound erzeugen.
Substitution: Substitutionsreaktionen können eine Vielzahl von this compound-Derivaten mit verschiedenen funktionellen Gruppen ergeben.
Analyse Chemischer Reaktionen
Types of Reactions
Pheneticillin undergoes several types of chemical reactions, including:
Hydrolysis: The beta-lactam ring of this compound can be hydrolyzed by beta-lactamase enzymes, rendering the antibiotic inactive.
Oxidation and Reduction: This compound can undergo oxidation and reduction reactions, although these are less common in its typical use.
Substitution: The phenoxy group in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water and beta-lactamase enzymes are commonly used to hydrolyze this compound.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride can be used.
Substitution: Various nucleophiles can be used to substitute the phenoxy group.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Pheneticillin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Industrie: Wird in der pharmazeutischen Industrie zur Herstellung von Antibiotika-Formulierungen eingesetzt.
Wirkmechanismus
This compound übt seine antibakterielle Wirkung aus, indem es die Synthese bakterieller Zellwände hemmt . Es bindet an Penicillin-bindende Proteine (PBPs), die sich in der bakteriellen Zellwand befinden und für die Synthese und den Erhalt der Zellwand unerlässlich sind . Durch die Hemmung dieser Proteine stört this compound den letzten Transpeptidationschritt der Peptidoglykansynthese, was zu Zelllyse und bakterieller Abtötung führt .
Wirkmechanismus
Pheneticillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls . It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are essential for cell wall synthesis and maintenance . By inhibiting these proteins, this compound disrupts the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and bacterial death .
Vergleich Mit ähnlichen Verbindungen
Pheneticillin ähnelt anderen Penicillin-Antibiotika, wie zum Beispiel:
Penicillin G: Wird zur intravenösen oder intramuskulären Verabreichung eingesetzt.
Penicillin V: Wird oral verabreicht und hat einen ähnlichen Wirkmechanismus.
Ampicillin: Breiteres Wirkungsspektrum im Vergleich zu this compound.
Amoxicillin: Ähnlich wie Ampicillin, aber mit besserer oralen Resorption.
Einzigartigkeit
This compound ist einzigartig in seiner spezifischen Struktur, die einen Phenoxypropionsäureanteil beinhaltet. Dieses Strukturmerkmal unterscheidet es von anderen Penicillinen und trägt zu seinen spezifischen antibakteriellen Eigenschaften bei .
Eigenschaften
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-9(24-10-7-5-4-6-8-10)13(20)18-11-14(21)19-12(16(22)23)17(2,3)25-15(11)19/h4-9,11-12,15H,1-3H3,(H,18,20)(H,22,23)/t9?,11-,12+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONJJLVGHLVQQM-JHXYUMNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023448 | |
| Record name | Phenethicillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147-55-7 | |
| Record name | Phenethicillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethicillin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pheneticillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13337 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | phenethicillin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117548 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenethicillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pheneticillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENETICILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EFA30X554H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


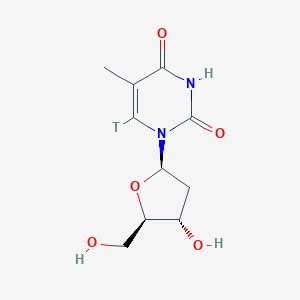
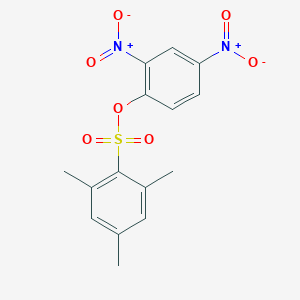
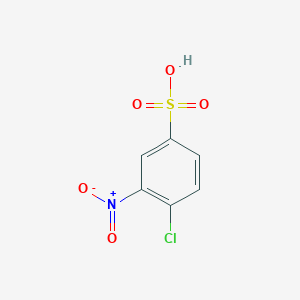
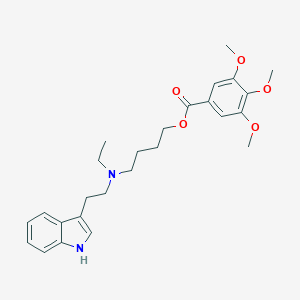
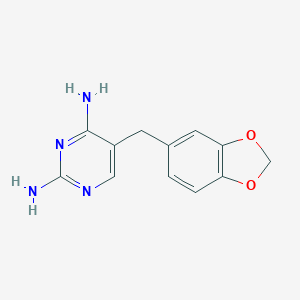


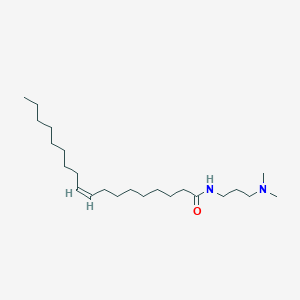
![1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B85876.png)
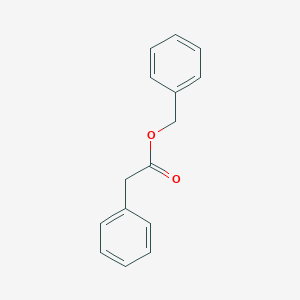

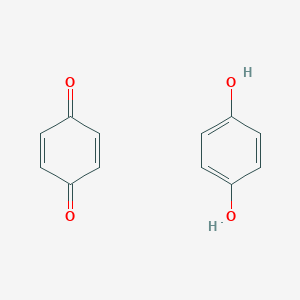
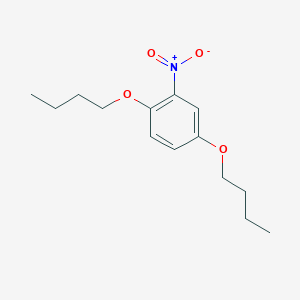
![8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one](/img/structure/B85891.png)
